methanone CAS No. 184947-31-7](/img/structure/B15163889.png)
[2-(Azidomethyl)-1H-benzimidazol-1-yl](4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azidomethyl group attached to a benzimidazole ring, which is further connected to a nitrophenyl methanone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The azidomethyl group is then introduced via a nucleophilic substitution reaction using sodium azide. Finally, the nitrophenyl methanone moiety is attached through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form an azido alcohol or azido ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Sodium azide or other nucleophiles can be employed under mild conditions.
Major Products
The major products formed from these reactions include azido alcohols, azido ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, 2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its azido group can be utilized in click chemistry for bioconjugation applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can alter the activity of target molecules.
類似化合物との比較
Similar Compounds
- Methyl 4-fluorobenzoate
- N-Methylbenzamide
- 4-Methoxybenzamide
Uniqueness
Compared to similar compounds, 2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone stands out due to its combination of an azidomethyl group, a benzimidazole ring, and a nitrophenyl methanone moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
184947-31-7 |
|---|---|
分子式 |
C15H10N6O3 |
分子量 |
322.28 g/mol |
IUPAC名 |
[2-(azidomethyl)benzimidazol-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H10N6O3/c16-19-17-9-14-18-12-3-1-2-4-13(12)20(14)15(22)10-5-7-11(8-6-10)21(23)24/h1-8H,9H2 |
InChIキー |
GZBPMNOKTPSSND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


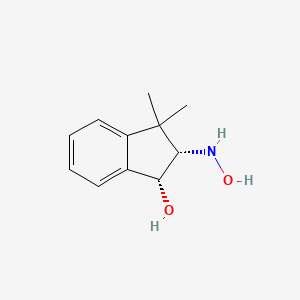
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
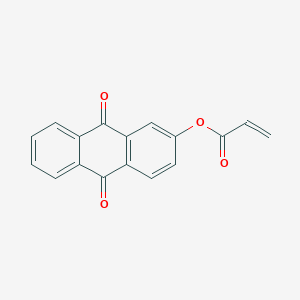
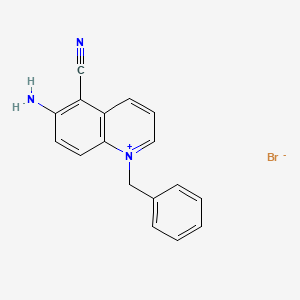
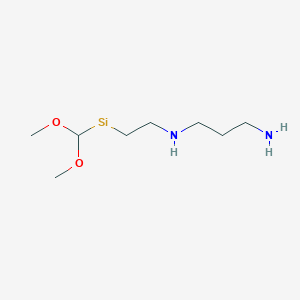
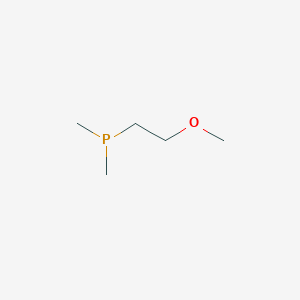

![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
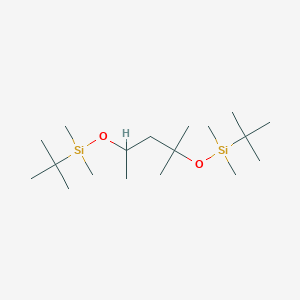
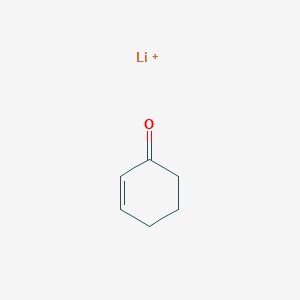
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
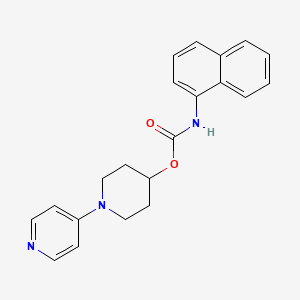
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
